Immunosuppressive Potency of Undecylprodigiosin in Human T and B Lymphocytes with Defined IC50 Range
Undecylprodigiosin (Prodigiosin 25C) demonstrates potent inhibition of purified peripheral human T and B lymphocyte proliferation with an IC50 of 3 to 8 ng/mL following stimulation by all mitogens tested, with no effect on cell death at these concentrations [1]. This activity is mechanistically distinct from that of cyclosporin A and rapamycin, as undecylprodigiosin blocks T cell activation in mid to late G1 phase by inhibiting the induction of cyclin E, cyclin A, CDK2, and CDK4, while cyclosporin A and rapamycin act at earlier stages of T cell activation [1]. Notably, at concentrations active on fresh lymphocytes, undecylprodigiosin shows no significant effect on the proliferation of different leukemic cell lines, indicating a degree of selectivity not universally observed among immunosuppressive agents [1].
| Evidence Dimension | Inhibition of lymphocyte proliferation |
|---|---|
| Target Compound Data | IC50 = 3-8 ng/mL |
| Comparator Or Baseline | Cyclosporin A (different mechanism, earlier activation stage); Rapamycin (different mechanism, earlier activation stage) |
| Quantified Difference | Not quantified in same assay; however, undecylprodigiosin acts at a distinct G1 phase checkpoint (mid to late G1) compared to both cyclosporin A and rapamycin |
| Conditions | Purified peripheral human T and B lymphocytes stimulated with mitogens; in vitro assay system |
Why This Matters
This defined IC50 range establishes a quantitative benchmark for potency in primary human lymphocytes, enabling direct comparison with other immunosuppressive candidates in procurement decisions for immunological research applications.
- [1] Songia S, Mortellaro A, Taverna S, Fornasiero C, Scheiber EA, Erba E, Colotta F, Mantovani A, Isetta AM, Golay J. Characterization of the new immunosuppressive drug undecylprodigiosin in human lymphocytes: retinoblastoma protein, cyclin-dependent kinase-2, and cyclin-dependent kinase-4 as molecular targets. J Immunol. 1997;158(8):3987-3995. PMID: 9103470. View Source
